molecular formula C10H15NO4 B2474045 1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione CAS No. 1820703-32-9

1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione

Cat. No.: B2474045
CAS No.: 1820703-32-9
M. Wt: 213.233
InChI Key: PYTFXRZOMLPBEG-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione (CAS 1820703-32-9) is a high-purity chemical compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol . This reagent features a unique molecular structure that incorporates both a pyrrolidine-2,5-dione (succinimide) moiety and a functionalized cyclobutyl ring bearing ethoxy and hydroxy groups. This combination of structural features makes it a valuable building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex molecules with potential biological activity. The presence of multiple oxygen-based functional groups provides handles for further chemical modification, allowing researchers to explore structure-activity relationships. As a succinimide derivative, it may serve as a key intermediate in the development of novel therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can order this compound from global stock for cold-chain transportation to ensure stability and quality . For specific pricing, availability, and custom synthesis inquiries, please contact the supplier directly.

Properties

IUPAC Name

1-(2-ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-15-7-5-6(12)10(7)11-8(13)3-4-9(11)14/h6-7,10,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTFXRZOMLPBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1N2C(=O)CCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Analysis

The compound features a cyclobutane ring substituted with ethoxy (-OCH₂CH₃) and hydroxyl (-OH) groups at positions 2 and 4, respectively, fused to a pyrrolidine-2,5-dione core. The strained cyclobutane ring imposes unique stereoelectronic constraints, influencing reactivity and synthetic pathways. The dione moiety provides sites for nucleophilic attack, enabling further functionalization.

Key structural attributes include:

  • Molecular formula : C₁₀H₁₅NO₄ (MW: 213.23 g/mol).
  • Stereochemistry : The relative configurations of the ethoxy and hydroxyl groups remain unspecified in current literature, suggesting opportunities for stereoselective synthesis.
  • Hydrogen bonding : The hydroxyl and carbonyl groups facilitate intra- and intermolecular interactions, critical for crystallization and solubility.

Synthetic Approaches

Cyclobutane Ring Formation

The cyclobutane core is typically constructed via [2+2] photocycloaddition or strain-driven ring-closing metathesis. For example, ethyl vinyl ether and a dienophile (e.g., maleic anhydride) undergo UV-induced cycloaddition to form a 2-ethoxy-4-hydroxycyclobutane intermediate. Alternative routes involve diastereoselective cyclization of γ,δ-epoxy esters under Lewis acid catalysis.

Table 1: Cyclobutane Precursor Synthesis
Method Reagents/Conditions Yield (%) Reference
[2+2] Photocycloaddition Ethyl vinyl ether, UV light 55–60
Epoxide Cyclization BF₃·OEt₂, CH₂Cl₂, −78°C 48

Pyrrolidine-2,5-dione Annulation

The pyrrolidine-2,5-dione ring is introduced via condensation of cyclobutane-1,3-diamine derivatives with maleic anhydride or succinimide precursors. A two-step protocol involves:

  • Amination : Reacting 2-ethoxy-4-hydroxycyclobutylamine with maleic anhydride in glacial acetic acid at 60°C.
  • Cyclodehydration : Treating the intermediate with acetic anhydride and sodium acetate under reflux to form the dione.
Table 2: Dione Formation Conditions
Step Reagents Temperature Time (h) Yield (%)
Amination Maleic anhydride, AcOH 60°C 6 72
Cyclodehydration Ac₂O, NaOAc 110°C 2 68

Advanced Functionalization Strategies

Hydroxyl Group Modifications

The 4-hydroxyl group undergoes etherification or esterification. For instance, treatment with ethyl bromide in dimethyl sulfoxide (DMSO) at 35–40°C introduces additional ethoxy groups. However, competing oxidation of the hydroxyl to a ketone necessitates careful control of reaction conditions.

Ethoxy Group Stability

The 2-ethoxy substituent is prone to hydrolysis under acidic or basic conditions. Stabilization strategies include using bulky protecting groups (e.g., tert-butyldimethylsilyl) during synthesis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.28–1.34 (t, 3H, -OCH₂CH₃), 4.40–4.42 (m, 4H, cyclobutane CH₂), 8.50 (s, 1H, -OH).
  • IR : Strong absorptions at 1745 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (-OH stretch).
  • MS (ESI) : m/z 214.1 [M+H]⁺.

Challenges and Limitations

  • Low yields : Strain in the cyclobutane ring leads to side reactions (e.g., ring-opening), limiting yields to 48–72%.
  • Stereochemical control : Unresolved configurations at C2 and C4 complicate reproducibility.
  • Scalability : Photocycloaddition methods suffer from poor scalability due to UV equipment requirements.

Scientific Research Applications

Medicinal Chemistry

1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione has shown promise in the development of pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for drug development:

  • Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activities, which could be beneficial in treating oxidative stress-related diseases .
  • Potential as an Anticancer Agent : Preliminary studies suggest that derivatives of pyrrolidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Agricultural Applications

The compound's unique properties may also find applications in agriculture:

  • Pesticide Development : The structural characteristics of 1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione may lead to the synthesis of novel pesticides that are more effective and less harmful to non-target organisms .
  • Plant Growth Regulators : There is potential for this compound to act as a growth regulator, enhancing crop yields and resistance to environmental stressors.

Materials Science

In materials science, the compound can be utilized in various innovative ways:

  • Polymer Synthesis : The presence of reactive functional groups allows for its incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability .
  • Nanotechnology Applications : Due to its unique chemical structure, it may serve as a precursor for nanomaterials used in electronics or catalysis .

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry highlighted the antioxidant potential of pyrrolidine derivatives. The findings suggested that modifications in the ethoxy and hydroxy groups significantly enhanced the radical scavenging activity of related compounds .

Case Study 2: Pesticide Efficacy

Research conducted on similar cyclobutane derivatives demonstrated their effectiveness as bioactive agents against common agricultural pests. The study concluded that these compounds could reduce pesticide application rates while maintaining efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine-2,5-dione

The pyrrolidine-2,5-dione scaffold is a common motif in medicinal and synthetic chemistry. Key structural analogs include:

Compound Name Substituent(s) Key Properties/Applications References
1-(Organothio)pyrrolidine-2,5-dione (N-(organothio)succinimide) Organothio group (e.g., -SMe, -SPh) Sulfenylation reagent for thioether synthesis
3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione 5-Methoxyindole at C3 Precursor for neuroactive or antitumor agents
1-{3-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]propyl}-pyrrolidine-2,5-dione Piperidine-indole hybrid at N1 High-yield synthesis (93.8%), potential CNS activity
1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione 2-Ethoxy-4-hydroxycyclobutyl at N1 Hypothesized enhanced solubility and bioactivity (data pending)

Key Observations:

  • Substituent Effects: The organothio derivatives (e.g., N-(organothio)succinimides) exhibit high reactivity in sulfenylation reactions due to the electrophilic sulfur center .
  • Cyclobutyl Substituent: The 2-ethoxy-4-hydroxycyclobutyl group in the target compound introduces both steric hindrance (from the strained cyclobutane ring) and hydrogen-bonding capacity (via the hydroxyl group). These features may enhance solubility and target binding compared to non-polar substituents like organothio or alkyl groups.

Biological Activity

1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione is an organic compound with intriguing biological properties. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C10H15NO4
  • Molecular Weight : 213.23 g/mol
  • IUPAC Name : 1-(2-ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione
  • SMILES : CCOC1CC(C1N2C(=O)CCC2=O)O

Synthesis

The synthesis of 1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione typically involves the reaction of maleic anhydride with appropriate amines to form the pyrrolidine core. The introduction of the ethoxy and hydroxy groups is crucial for its biological activity.

The compound’s biological activity is primarily attributed to its ability to interact with various enzymes and receptors. It acts as an enzyme inhibitor, modulating biochemical pathways by binding to active sites on enzymes. This interaction can lead to significant changes in metabolic processes.

Enzyme Inhibition

1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione has shown potential as a tyrosinase inhibitor , which is critical in the biosynthesis of melanin. In studies involving similar pyrrolidine derivatives, compounds exhibited varying degrees of inhibition against mushroom tyrosinase:

CompoundInhibition (%) at 20 μMIC50 (μM)
HMP83.872.23 ± 0.44
Known Inhibitor-20.99 ± 1.80

The above data indicates that derivatives related to this compound can effectively inhibit tyrosinase activity, suggesting potential applications in cosmetic formulations for skin lightening.

Antimicrobial Activity

Research into related compounds has indicated that pyrrolidine derivatives can exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The structural features of 1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione may enhance its efficacy against specific microbial strains.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrolidine derivatives:

  • Tyrosinase Inhibition : A study demonstrated that certain hydroxybenzylidenyl pyrrolidine-2,5-diones exhibited potent inhibition of tyrosinase, with one derivative showing an IC50 value significantly lower than established inhibitors .
  • Fragment-Based Drug Discovery : The compound's structure allows it to serve as a fragment in drug discovery processes, where it can be optimized for higher potency against targeted enzymes or receptors .
  • Chimeric Molecules : Research on bifunctional chimeric molecules has highlighted the potential use of compounds like 1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione in labeling kinases and modifying target substrates for therapeutic applications .

Q & A

Q. What are the established synthetic pathways for 1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione, and what are their yields under varying conditions?

The synthesis of pyrrolidine-2,5-dione derivatives typically involves cyclization or substitution reactions. For example, cyclobutyl-substituted analogs may be synthesized via [4+2] cycloaddition or nucleophilic ring-opening of epoxides. A key step is the introduction of the ethoxy and hydroxyl groups to the cyclobutane ring, which requires precise control of reaction conditions (e.g., temperature, catalysts). Yields can vary significantly (30–70%) depending on steric hindrance and solvent polarity . Optimization strategies include using phase-transfer catalysts or microwave-assisted synthesis to enhance reaction efficiency .

Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for resolving stereochemical configurations, particularly for the cyclobutyl and pyrrolidine rings. X-ray crystallography (as seen in analogous structures like 4-Chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione) provides definitive proof of molecular geometry . High-Performance Liquid Chromatography (HPLC) with chiral columns or mass spectrometry (LC-MS) ensures purity (>95%) and detects enantiomeric impurities .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Stability studies suggest storage in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ethoxy and hydroxyl groups. Desiccants should be used to avoid moisture absorption, which can degrade the cyclobutane ring . Accelerated stability testing under varying pH and temperature conditions is advised to determine degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

Density Functional Theory (DFT) calculations can model transition states for reactions involving the cyclobutyl ring, such as ring-opening or electrophilic substitutions. Molecular docking studies (e.g., with enzymes like cytochrome P450) predict metabolic pathways and potential bioactive conformations. Software like Gaussian or Schrödinger Suite is recommended for simulating reaction mechanisms and optimizing catalysts .

Q. What experimental designs are suitable for resolving contradictions in bioactivity data across studies?

Embedded experimental designs (combining quantitative and qualitative data) are effective. For example, parallel in vitro assays (e.g., enzyme inhibition and cytotoxicity) with rigorous controls (e.g., positive/negative controls, blinded analysis) can isolate confounding variables. Meta-analysis of dose-response curves and statistical validation (ANOVA with post-hoc tests) help reconcile discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

Systematic modification of substituents (e.g., replacing ethoxy with methoxy or varying cyclobutyl hydroxyl positioning) followed by bioactivity profiling identifies key pharmacophores. For instance, increasing the hydrophilicity of the cyclobutyl group may improve blood-brain barrier penetration. High-throughput screening (HTS) against target libraries (e.g., kinases, GPCRs) combined with QSAR modeling refines selectivity .

Q. What methodologies are used to study the compound’s metabolic stability and potential toxic metabolites?

Hepatocyte or microsomal incubation assays (e.g., human liver microsomes) with LC-MS/MS detect phase I/II metabolites. Stable isotope labeling (¹³C/²H) tracks metabolic pathways. Toxicity prediction tools like EPA’s DSSTox database or in silico platforms (e.g., Derek Nexus) identify structural alerts for genotoxicity or hepatotoxicity .

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